1-Piperidinecarboxaldehyde, 3-fluoro-
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Overview
Description
1-Piperidinecarboxaldehyde, 3-fluoro- is a fluorinated derivative of piperidinecarboxaldehyde. This compound is of interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom in the molecule can significantly alter its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro- typically involves the introduction of a fluorine atom into the piperidinecarboxaldehyde structure. One common method is the fluorination of piperidinecarboxaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 1-Piperidinecarboxaldehyde, 3-fluoro- may involve more scalable and cost-effective methods. This could include continuous flow fluorination processes or the use of more readily available and less expensive fluorinating agents. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxaldehyde, 3-fluoro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: 3-Fluoropiperidine-1-carboxylic acid.
Reduction: 3-Fluoropiperidine-1-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperidinecarboxaldehyde, 3-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity due to the fluorine atom makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to modulate biological targets with high specificity.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxaldehyde, 3-fluoro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to inhibition or activation of the target, depending on the nature of the interaction. The exact pathways and targets involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Piperidinecarboxaldehyde: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
3-Fluoropiperidine: A simpler fluorinated piperidine derivative without the aldehyde group.
1-Piperidinecarboxaldehyde, 4-fluoro-: Another fluorinated derivative with the fluorine atom in a different position on the piperidine ring.
Uniqueness
1-Piperidinecarboxaldehyde, 3-fluoro- is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications where the precise electronic and steric effects of the fluorine atom are beneficial.
Properties
Molecular Formula |
C6H10FNO |
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Molecular Weight |
131.15 g/mol |
IUPAC Name |
3-fluoropiperidine-1-carbaldehyde |
InChI |
InChI=1S/C6H10FNO/c7-6-2-1-3-8(4-6)5-9/h5-6H,1-4H2 |
InChI Key |
BTZNIRZIFRFOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C=O)F |
Origin of Product |
United States |
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